molecular formula C17H16N2O3S B2706644 Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate CAS No. 860610-07-7

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate

Cat. No.: B2706644
CAS No.: 860610-07-7
M. Wt: 328.39
InChI Key: JPVFRTLGRPDNNR-UHFFFAOYSA-N
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Description

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate is a complex organic compound with a unique structure that includes a benzoylamino group, a carbothioyl group, and a methylbenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.

    Introduction of Carbothioyl Group: The benzoylamino intermediate is then reacted with a thiocarbonyl reagent to introduce the carbothioyl group.

    Esterification: The final step involves the esterification of the resulting compound with methyl 3-methylbenzenecarboxylate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbothioyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino and carbothioyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(benzoylamino)carbamoyl]amino}-3-methylbenzenecarboxylate
  • Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methylbenzenecarboxylate
  • Ethyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate

Uniqueness

Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(benzoylcarbamothioylamino)-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-10-13(16(21)22-2)8-9-14(11)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVFRTLGRPDNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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